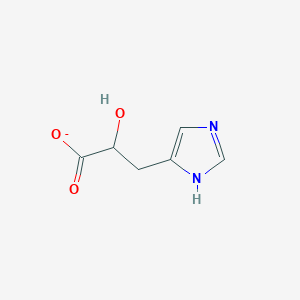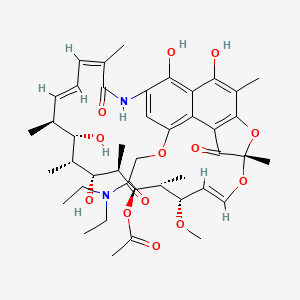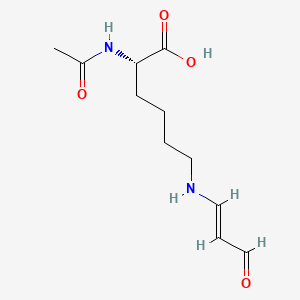
3-(Imidazol-5-yl)lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(imidazol-5-yl)lactate is the hydroxy monocarboxylic acid anion that is the conjugate base of 3-(imidazol-5-yl)lactic acid. It derives from a lactate. It is a conjugate base of a 3-(imidazol-5-yl)lactic acid.
Aplicaciones Científicas De Investigación
Metabolic Pathway Involvement
3-(Imidazol-5-yl)lactate has been studied for its role in metabolic pathways in specific bacteria. For instance, it serves as a carbon and energy source for Pseudomonas acidovorans and is involved in the metabolism of L-histidine, imidazol-5-yl-lactate, and other related compounds in Pseudomonas testosteroni. These studies indicate its critical role in microbial metabolism and potentially in biodegradation processes (Coote & Hassall, 1969) (Coote & Hassall, 1973).
Chemical Structure and Properties
The chemical structure and properties of 3-(Imidazol-5-yl)lactate, specifically its zwitterionic structure, have been studied. This research provides insights into the molecular interactions and stability of this compound, which is crucial for understanding its biological and chemical behavior (Okabe & Adachi, 1999).
Pharmaceutical Applications
3-(Imidazol-5-yl)lactate derivatives are explored for their potential in medicinal chemistry. Imidazole-based compounds, which include derivatives of 3-(Imidazol-5-yl)lactate, have shown promise in treating various diseases due to their ability to bind with enzymes and receptors. This research is significant in drug development and understanding the therapeutic potential of imidazole derivatives (Zhang et al., 2014).
Application in Organic Synthesis
Research has also been conducted on the synthesis of imidazole derivatives using lactic acid as a promoter. This demonstrates the versatility of 3-(Imidazol-5-yl)lactate in organic synthesis, contributing to the development of novel compounds with potential applications in various fields (Sonar et al., 2019).
Propiedades
Nombre del producto |
3-(Imidazol-5-yl)lactate |
|---|---|
Fórmula molecular |
C6H7N2O3- |
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
2-hydroxy-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C6H8N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3,5,9H,1H2,(H,7,8)(H,10,11)/p-1 |
Clave InChI |
ACZFBYCNAVEFLC-UHFFFAOYSA-M |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])O |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4aS,8R)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-ol](/img/structure/B1234241.png)






![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one](/img/structure/B1234255.png)

![2-[2-[(1R,2R,3aS,7aS)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid](/img/structure/B1234257.png)

